molecular formula C20H15BrN6 B10870482 7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10870482
M. Wt: 419.3 g/mol
InChI Key: GIVZBAXQIMCTTF-UHFFFAOYSA-N
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Description

7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound that features a unique structure combining pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can yield the desired triazolo-pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and inhibiting its activity .

Properties

Molecular Formula

C20H15BrN6

Molecular Weight

419.3 g/mol

IUPAC Name

10-(2-bromophenyl)-11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15BrN6/c1-12-13(2)27(16-8-4-3-7-15(16)21)19-17(12)20-24-18(25-26(20)11-23-19)14-6-5-9-22-10-14/h3-11H,1-2H3

InChI Key

GIVZBAXQIMCTTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CC=CC=C5Br)C

Origin of Product

United States

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